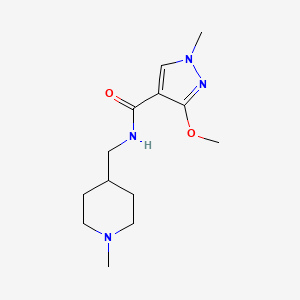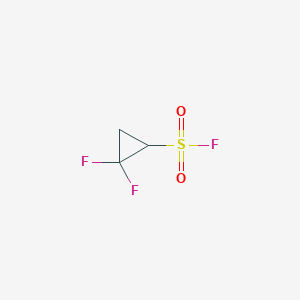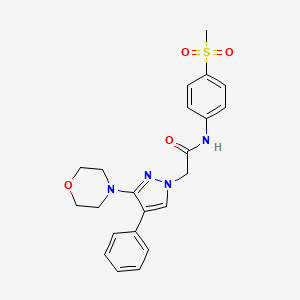
N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide, also known as MPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research has shown that derivatives of the mentioned compound, incorporating the sulfamoyl moiety, exhibit promising antimicrobial and antifungal properties. A study highlighted the synthesis of novel heterocyclic compounds with sulfamoyl groups, demonstrating significant in vitro antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Darwish et al., 2014).
Coordination Complexes and Antioxidant Activity
Coordination complexes derived from pyrazole-acetamide derivatives have been synthesized and shown to display significant antioxidant activity. This indicates their potential application in combating oxidative stress-related diseases. The formation of these complexes and their antioxidant efficacy provide a foundation for further exploration in medicinal chemistry (Chkirate et al., 2019).
Cytotoxic Activities Against Cancer Cell Lines
Certain sulfonamide derivatives, related to the core structure of the discussed compound, have demonstrated potent cytotoxic activities against various cancer cell lines. This highlights their potential as lead compounds in the development of cancer therapeutics (Ghorab et al., 2015).
COX-2 and 5-LOX Inhibition for Anti-inflammatory Applications
Derivatives containing the pyrazole moiety, similar to the compound , have been designed based on celecoxib, focusing on their inhibitory activities against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This research provides insight into the structural requirements for dual inhibition, offering potential pathways for the development of anti-inflammatory drugs (Charlier et al., 2004).
Novel Derivatives for Toxicity Assessment and Biological Activities
Further studies have explored the synthesis of 1,3,4-oxadiazole and pyrazole novel derivatives, assessing their toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive evaluation underscores the multifaceted biological activities of these compounds, opening avenues for their use in therapeutic applications (Faheem, 2018).
Modulation of Antibiotic Activity Against Multidrug Resistant Strains
The compound 4-(Phenylsulfonyl) morpholine, closely related to the discussed compound, has been evaluated for its antimicrobial modulating activity against multidrug-resistant strains. This study highlights the potential of sulfonamide derivatives in enhancing the efficacy of existing antibiotics, offering a strategy to combat antibiotic resistance (Oliveira et al., 2015).
Eigenschaften
IUPAC Name |
N-(4-methylsulfonylphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-31(28,29)19-9-7-18(8-10-19)23-21(27)16-26-15-20(17-5-3-2-4-6-17)22(24-26)25-11-13-30-14-12-25/h2-10,15H,11-14,16H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACAIOZFCNTNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

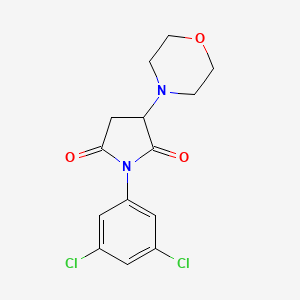
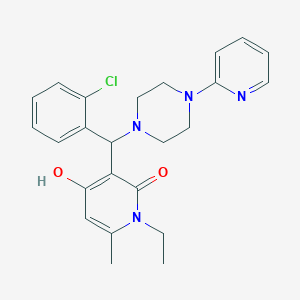
![4-oxo-8-phenyl-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2990624.png)
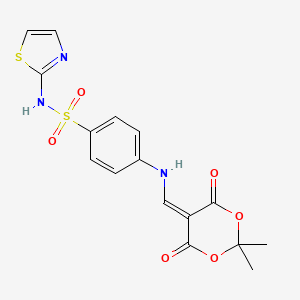

![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-phenylacetamide](/img/structure/B2990629.png)
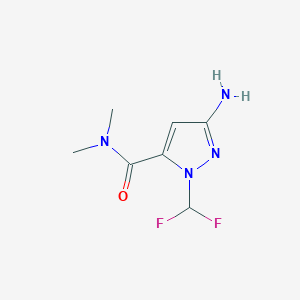
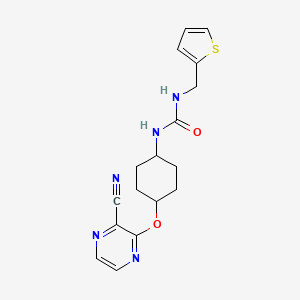
![2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid](/img/structure/B2990634.png)
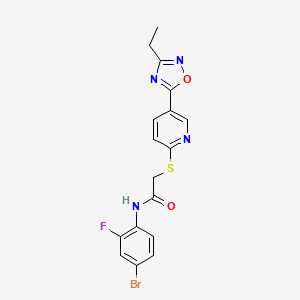

![1-(3-chlorophenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2990641.png)
